

Ledaborbactam's Efficacy Against Novel β -Lactamase Variants: A Comparative Analysis

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Compound of Interest

Compound Name: *Ledaborbactam*

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The emergence of novel β -lactamase variants in Gram-negative bacteria poses a significant threat to the efficacy of current β -lactam antibiotics. **Ledaborbactam**, a novel bicyclic boronate β -lactamase inhibitor, in combination with the oral third-generation cephalosporin ceftibuten, presents a promising therapeutic option to combat these resistant pathogens. This guide provides a comprehensive comparison of **ledaborbactam**'s in vitro activity against key β -lactamase variants, alongside other recently developed inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

Ledaborbactam demonstrates potent, broad-spectrum inhibition of Ambler class A, C, and D β -lactamases, including extended-spectrum β -lactamases (ESBLs) and serine-carbapenemases such as *Klebsiella pneumoniae* carbapenemase (KPC) and oxacillinase-48 (OXA-48) types. Notably, ceftibuten-**ledaborbactam** maintains its activity against KPC variants that confer resistance to the established β -lactamase inhibitor combination, ceftazidime-avibactam.^{[1][2][3]} Like other serine β -lactamase inhibitors, **ledaborbactam** is not active against metallo- β -lactamases (MBLs) such as New Delhi metallo- β -lactamase (NDM).

Comparative In Vitro Activity of Ledaborbactam

The following tables summarize the minimum inhibitory concentration (MIC) data for ceftibuten-**ledaborbactam** and comparator agents against various β -lactamase-producing

Enterobacterales.

Table 1: Activity of Ceftibuten-**Ledaborbactam** against ESBL-Producing Enterobacterales

β-Lactamase Target	Ceftibuten-Ledaborbactam MIC90 (µg/mL)
ESBLs (presumptive positive)	0.25
CTX-M-1 group	0.5
CTX-M-9 group	0.25
SHV	2

MIC90 values represent the concentration required to inhibit the growth of 90% of the tested isolates.

Table 2: Activity of Ceftibuten-**Ledaborbactam** against Serine Carbapenemase-Producing Enterobacterales

β-Lactamase Target	Ceftibuten-Ledaborbactam MIC90 (µg/mL)
KPC	2
OXA-48-like	2

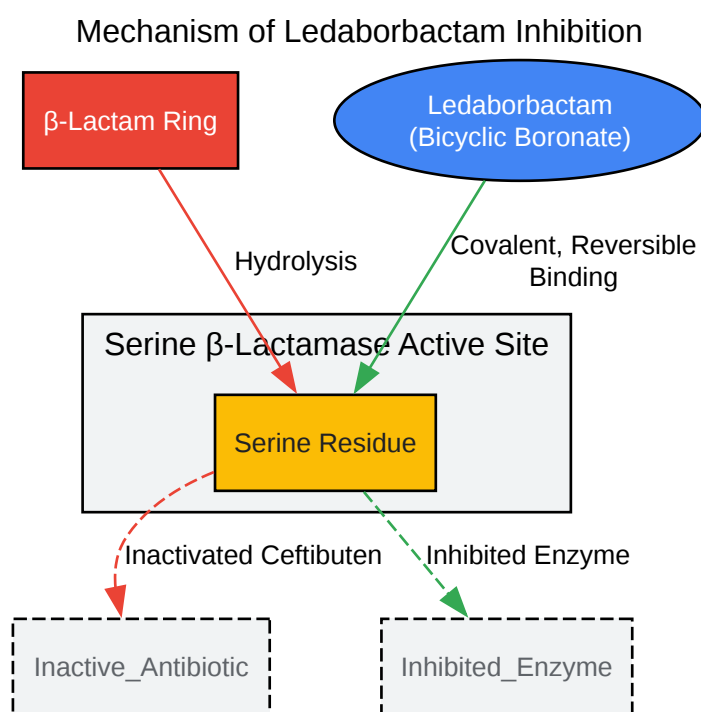
Table 3: Comparative Activity against Ceftazidime-Avibactam-Resistant KPC Variants in Engineered E. coli

KPC Variant	Ceftibuten-Ledaborbactam MIC (µg/mL)	Ceftazidime-Avibactam MIC (µg/mL)
KPC-3 wt	0.5	4
KPC-3 V240G	1	256
KPC-3 D179Y	1	256
KPC-3 D179Y/T243M	0.5	256

Data from a study on engineered E. coli strains expressing KPC variants.[1][2]

Mechanism of Action

Ledaborbactam is a non- β -lactam, bicyclic boronate that acts as a potent inhibitor of serine β -lactamases.[3] It forms a covalent, reversible bond with the active site serine residue of these enzymes, preventing the hydrolysis of the β -lactam ring of the partner antibiotic, ceftibuten.[4] This mechanism restores the antibacterial activity of ceftibuten against otherwise resistant bacteria.



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Ledaborbactam's covalent binding to the serine residue of β -lactamase.

Experimental Protocols

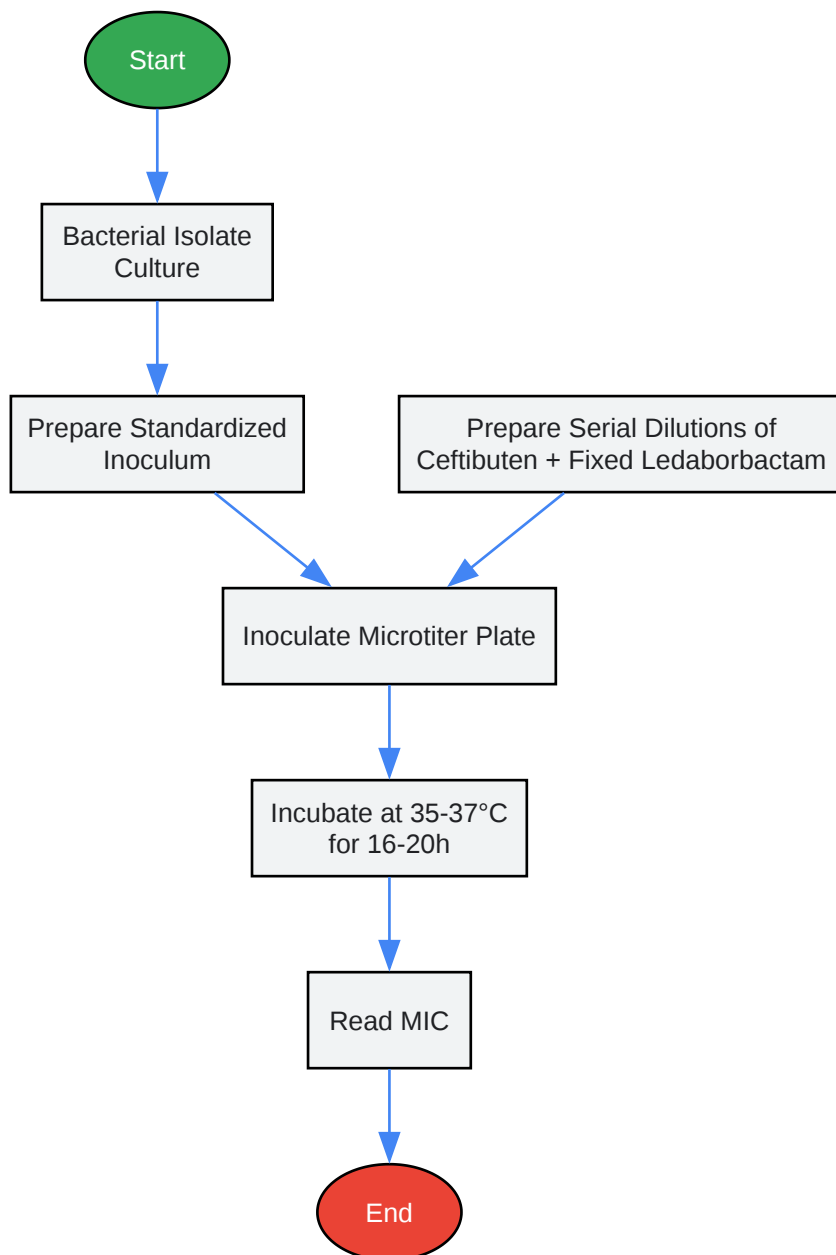
In Vitro Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftibuten-**ledaborbactam** against various bacterial isolates.

Methodology:

- **Preparation of Bacterial Inoculum:** Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately $1-2 \times 10^8$ CFU/mL. The suspension is further diluted to achieve a final inoculum of approximately 5×10^5 CFU/mL in the test wells.
- **Preparation of Antimicrobial Solutions:** Stock solutions of ceftibuten and **ledaborbactam** are prepared. Serial twofold dilutions of ceftibuten are made in cation-adjusted Mueller-Hinton broth (CAMHB). **Ledaborbactam** is added to each dilution at a fixed concentration (typically 4 µg/mL).
- **Microplate Inoculation:** The prepared antimicrobial dilutions are dispensed into 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension.
- **Incubation:** The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is recorded as the lowest concentration of ceftibuten (in the presence of a fixed concentration of **ledaborbactam**) that completely inhibits visible bacterial growth.

Broth Microdilution for MIC Determination



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Workflow for determining Minimum Inhibitory Concentrations (MICs).

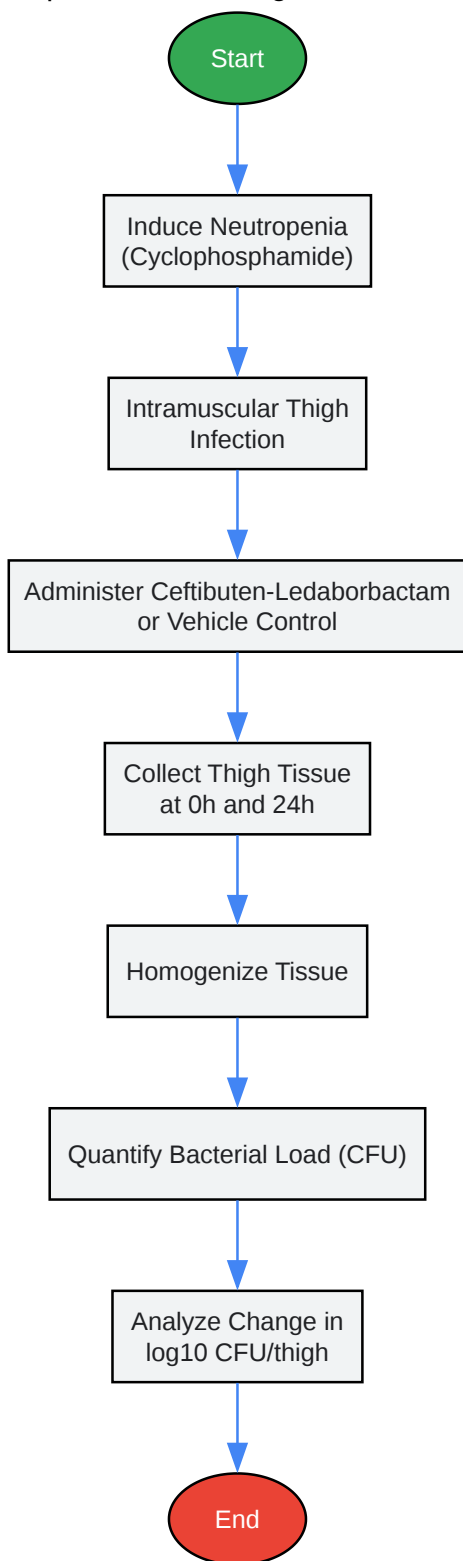
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of ceftibuten-**ledaborbactam** in a mammalian infection model.

Methodology:

- **Induction of Neutropenia:** Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a more direct assessment of the antimicrobial agent's activity.
- **Bacterial Inoculation:** A standardized inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.
- **Antimicrobial Administration:** At a specified time post-infection (e.g., 2 hours), treatment with ceftibuten-**ledaborbactam** or a control vehicle is initiated. Dosing regimens are designed to mimic human pharmacokinetic profiles.
- **Sample Collection and Analysis:** At various time points, including at the start and end of the treatment period (typically 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
- **Bacterial Burden Quantification:** The number of viable bacteria (CFU/thigh) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media.
- **Efficacy Assessment:** The efficacy of the treatment is determined by calculating the change in bacterial density (log₁₀ CFU/thigh) over the 24-hour treatment period compared to the initial bacterial burden.

Neutropenic Murine Thigh Infection Model



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Workflow for in vivo efficacy testing of antimicrobial agents.

Conclusion

The data presented in this guide demonstrate that **ledaborbactam**, in combination with ceftibuten, is a potent inhibitor of a wide range of clinically relevant β -lactamases, including novel variants that confer resistance to other β -lactamase inhibitor combinations. Its robust in vitro activity against ESBL, KPC, and OXA-48-producing Enterobacterales, and particularly its efficacy against ceftazidime-avibactam-resistant KPC variants, highlights its potential as a valuable oral therapeutic option for the treatment of complicated urinary tract infections and other infections caused by multidrug-resistant Gram-negative bacteria. Further clinical investigation is warranted to fully elucidate its therapeutic role.

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